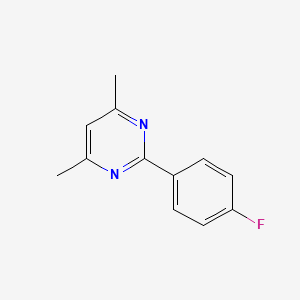

2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c1-8-7-9(2)15-12(14-8)10-3-5-11(13)6-4-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUHXEKDCOGHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine typically involves the reaction of 4-fluoroaniline with acetylacetone in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(4-Fluorophenyl)-4,6-dimethylpyrimidine serves as a crucial building block in the synthesis of more complex organic molecules. Its structural characteristics make it suitable for various synthetic pathways, including:

- Formation of Pyrimidine Derivatives : Used in reactions to create substituted pyrimidines with diverse functional groups.

- Synthesis of Pharmaceuticals : Acts as a precursor for developing new drug candidates by modifying its structure to enhance biological activity.

The compound has been studied for its potential biological activities, particularly:

- Antitumoral Properties : Research indicates that it can induce apoptosis in cancer cell lines, making it a candidate for cancer therapy. For example, studies showed dose-dependent increases in apoptosis markers such as cleaved caspase-3 and PARP in treated cancer cells.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in developing antibiotics or antifungal agents.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for:

- Drug Development : Its interactions with specific molecular targets (e.g., enzymes and receptors) are crucial for designing new pharmaceuticals. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets .

Case Study 1: Antitumor Efficacy

A study on human cancer cell lines revealed that treatment with this compound led to significant apoptosis. The results indicated that this compound could be developed into a therapeutic agent for cancer treatment due to its ability to trigger apoptotic pathways effectively.

Case Study 2: HIV Research

A structurally related derivative was tested for its ability to inhibit HIV replication in vitro. Although it did not exhibit significant antiviral activity at non-cytotoxic concentrations, the study provided insights into its mechanism against integrase, which could inform future drug design strategies.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

Physicochemical and Optical Properties

Table 3: Optical and Thermal Properties

Key Findings :

Table 4: Bioactivity of Pyrimidine Derivatives

Biologische Aktivität

2-(4-Fluorophenyl)-4,6-dimethylpyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and implications in various therapeutic areas based on recent research findings.

This compound can be synthesized through various methods involving pyrimidine derivatives. The presence of the fluorine atom in the para position of the phenyl ring is significant as it can enhance the compound’s lipophilicity and biological activity.

Chemical Structure

- Molecular Formula : C11H12F N3

- Molecular Weight : 201.23 g/mol

- IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumoral properties of this compound. In vitro evaluations demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

HIV Integrase Inhibition

Another area of research has focused on the compound's ability to inhibit HIV integrase, an essential enzyme for viral replication. In a study evaluating derivatives of pyrimidines, it was found that compounds similar to this compound showed promising results in inhibiting strand transfer reactions in vitro.

Table 2: HIV Integrase Inhibition Studies

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| N-(4-Fluorophenyl)-6-Methyl-2-oxo | 0.65 | Strand transfer inhibition |

| 2-(4-Fluorophenyl)-4,6-dimethyl | Not specified | Potential inhibitor |

Case Studies

-

Case Study on Antitumor Efficacy :

- In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. This suggests that the compound may serve as a potential therapeutic agent for cancer treatment.

-

HIV Research :

- A derivative structurally related to this compound was tested for its ability to inhibit HIV replication in vitro. Although it did not show significant antiviral activity at non-cytotoxic concentrations, its mechanism of action against integrase could inform future drug design.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , using 2-chloro-4,6-dimethylpyrimidine as a precursor. For example, 4-fluorophenylboronic acid can be coupled under catalytic conditions with Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., triphenylphosphine) in a solvent system like 1,2-dimethoxyethane. Sodium carbonate is often used as a base. Purification involves column chromatography (SiO₂, petroleum ether:EtOAc) to isolate the product . Optimization of reaction conditions (catalyst loading, temperature, solvent polarity) is critical for yield improvement.

Q. What spectroscopic techniques are essential for structural confirmation of derivatives?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. For example, ¹³C NMR distinguishes methyl groups at C4/C6 (δ ~20–25 ppm) and fluorophenyl carbons (δ ~115–165 ppm) .

- HR-MALDI-MS : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1200 cm⁻¹) .

Q. How are bromination reactions of this compound optimized to avoid side products?

Bromination with N-bromosuccinimide (NBS) in chloroform may yield unexpected products like 2-(α,α-dibromomethyl)-4,6-dimethylpyrimidine. Structural confirmation requires ¹³C NMR to differentiate dibrominated vs. monobrominated products and X-ray crystallography to resolve regioselectivity ambiguities .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence its coordination chemistry with transition metals?

The nitrogen atoms at N1 and sulfur in disulfide derivatives enable coordination with metals like Cu(I). For instance, the title compound forms a dinuclear Cu(I) complex with distorted tetrahedral geometry. X-ray analysis reveals π–π stacking interactions (centroid distance: 3.59 Å) and ligand-metal bond lengths (~2.3–2.5 Å), critical for understanding catalytic or electronic applications .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected bromination products?

Combining multinuclear NMR (e.g., ¹H, ¹³C, and 7Li NMR) with computational modeling (DFT) helps identify reaction intermediates and mechanistic pathways. For example, NBS bromination may proceed via radical pathways, requiring kinetic studies to optimize conditions .

Q. How are photophysical properties like ESIPT (Excited-State Intramolecular Proton Transfer) studied in pyrimidine derivatives?

Derivatives with hydroxyl groups (e.g., 2-(2′-hydroxyphenyl)-4,6-dimethylpyrimidine) exhibit ESIPT, analyzed via:

- UV-Vis/fluorescence spectroscopy : To monitor tautomerization (e.g., dual emission bands at ~400 nm and 500 nm).

- Time-resolved spectroscopy : Measures proton transfer kinetics.

- TD-DFT calculations : Predict electronic transitions and validate experimental data .

Q. What methodologies evaluate structure-activity relationships (SAR) for antimicrobial activity?

- Minimum Inhibitory Concentration (MIC) assays : Test against bacterial/fungal strains.

- Molecular docking : Simulates interactions with target enzymes (e.g., dihydrofolate reductase for sulfonamide derivatives).

- Crystallographic data : Correlates substituent geometry (e.g., dihedral angles between fluorophenyl and pyrimidine rings) with bioactivity .

Methodological Considerations

- Crystallography : SHELX software (SHELXL, SHELXS) is widely used for small-molecule refinement. High-resolution data (>1.0 Å) improves accuracy, especially for twinned crystals .

- Synthetic Optimization : Compare palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) in cross-coupling reactions to enhance yield and reduce side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.